N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide
Description
N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a methylimidazole moiety
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-12(13-3-5-14(17)6-4-13)9-19-16(21)8-7-15-10-18-11-20(15)2/h3-6,10-12H,7-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWMNQIBUSFCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CN=CN1C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-fluorophenylpropylamine, which is then reacted with 3-methylimidazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide
- N-[2-(4-bromophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide
- N-[2-(4-methylphenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide
Uniqueness
N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow it to enhance the compound’s stability and binding affinity to target molecules, distinguishing it from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
